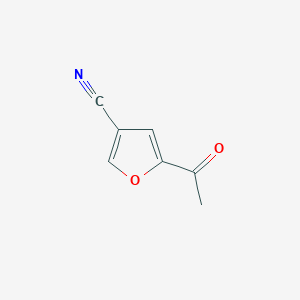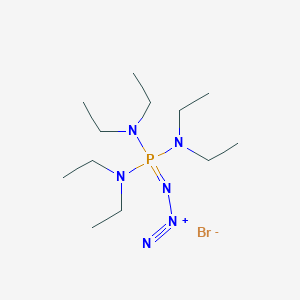
N-(2-Hydroxyéthyl)heptadecanamide
Vue d'ensemble
Description
L’Heptadecanoil éthanolamide est un amide d’acide gras, une classe de lipides bioactifs formés par la condensation d’un acide gras avec une amine, en particulier l’éthanolamine dans ce cas. Ce composé est structurellement similaire à d’autres amides comme l’anandamide, mais possède un squelette d’acide heptadécanoïque . Il est connu pour ses activités physiologiques significatives, en particulier dans la régulation du système endocannabinoïde .
Applications De Recherche Scientifique
Heptadecanoyl Ethanolamide has a wide range of scientific research applications:
Mécanisme D'action
L’Heptadecanoil éthanolamide exerce ses effets en interagissant avec les récepteurs et les enzymes cellulaires qui font partie du système endocannabinoïde. Ce système joue un rôle essentiel dans la régulation des processus physiologiques tels que la douleur, l’inflammation et la réponse immunitaire . Le composé potentialise la réponse d’afflux de calcium à l’éthanolamide d’arachidonyle dans les cellules exprimant le VR1 humain recombinant, ce qui indique son rôle dans la modulation de l’activité des récepteurs .
Analyse Biochimique
Biochemical Properties
N-(2-Hydroxyethyl)heptadecanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown that N-(2-Hydroxyethyl)heptadecanamide potentiates the Ca2+ influx response to arachidonyl ethanolamide several fold in cells expressing human recombinant VR1 .
Cellular Effects
The effects of N-(2-Hydroxyethyl)heptadecanamide on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(2-Hydroxyethyl)heptadecanamide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of N-(2-Hydroxyethyl)heptadecanamide may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-Hydroxyethyl)heptadecanamide vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-Hydroxyethyl)heptadecanamide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
N-(2-Hydroxyethyl)heptadecanamide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Méthodes De Préparation
L’Heptadecanoil éthanolamide peut être synthétisé selon diverses méthodes. Une voie de synthèse courante implique la réaction de l’acide heptadécanoïque avec l’éthanolamine dans des conditions spécifiques. Ce processus nécessite généralement l’utilisation d’un agent déshydratant pour faciliter la formation de la liaison amide . Les méthodes de production industrielle peuvent impliquer des processus plus évolutifs, tels que l’utilisation de chlorure de margaroyle et de monoéthanolamine .
Analyse Des Réactions Chimiques
L’Heptadecanoil éthanolamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe amide en amine, généralement à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l’azote amide, conduisant à la formation de divers dérivés substitués.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l’hydrure de lithium et d’aluminium) et les nucléophiles (par exemple, les halogénures d’alkyle). Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
L’Heptadecanoil éthanolamide a un large éventail d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
L’Heptadecanoil éthanolamide est similaire à d’autres amides d’acides gras, tels que :
Palmitoyl éthanolamide : Ce composé possède également des propriétés anti-inflammatoires, mais il présente un squelette d’acide palmitique au lieu de l’acide heptadécanoïque.
L’unicité de l’Heptadecanoil éthanolamide réside dans sa chaîne d’acides gras à nombre impair (17 atomes de carbone), qui ne se retrouve pas couramment dans les tissus naturels .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)heptadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFMSAXQJECNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560544 | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53832-59-0 | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYETHYL)HEPTADECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Heptadecanoyl Ethanolamide a potential biomarker for early-stage Schistosomiasis?
A: Research suggests that serum levels of Heptadecanoyl Ethanolamide change significantly in the early stages of Schistosomiasis infection. A study using a mouse model of Schistosoma mekongi infection identified Heptadecanoyl Ethanolamide as one of three potential biomarkers for early detection of the disease. [] This significant change in concentration during the initial phase of infection makes it a promising candidate for diagnostic purposes.
Q2: How was Heptadecanoyl Ethanolamide quantified in the Schistosomiasis study, and how does this method compare to other techniques for measuring this compound?
A: In the Schistosoma mekongi study, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze serum samples and quantify Heptadecanoyl Ethanolamide levels. [] LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying low concentrations of metabolites like Heptadecanoyl Ethanolamide in complex biological samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)







